Density Functional Theory (DFT) Calculations for 4-Oxo-2,6-diphenyl-4H-4λ⁵-[1,4]oxaphosphinin-4-ol: A Comprehensive Technical Guide
Density Functional Theory (DFT) Calculations for 4-Oxo-2,6-diphenyl-4H-4λ⁵-[1,4]oxaphosphinin-4-ol: A Comprehensive Technical Guide
Executive Summary
Organophosphorus heterocycles, particularly 1,4-oxaphosphinine derivatives, are gaining significant traction in materials science (e.g., OLEDs, flame retardants) and medicinal chemistry due to their unique bioisosteric properties and structural rigidity[1]. The compound 4-Oxo-2,6-diphenyl-4H-4λ⁵-[1,4]oxaphosphinin-4-ol represents a highly conjugated, cyclic phosphinic acid derivative. Characterizing its stereoelectronic properties, conformational landscape, and reactivity requires rigorous quantum mechanical modeling.
This whitepaper provides an authoritative, step-by-step methodology for conducting Density Functional Theory (DFT) calculations on this specific oxaphosphinine derivative. By bridging computational protocols with experimental causality, this guide ensures that researchers can generate self-validating, high-fidelity data for drug development and materials engineering.
Molecular Architecture & The Need for DFT
The structure of 4-Oxo-2,6-diphenyl-4H-4λ⁵-[1,4]oxaphosphinin-4-ol features a central six-membered ring containing oxygen (position 1) and a pentavalent phosphorus (position 4). The presence of double bonds (C2=C3 and C5=C6) conjugated with phenyl rings at positions 2 and 6 creates a complex electronic environment.
Why DFT is Critical Here:
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Phosphorus Stereochemistry: The pentavalent phosphorus atom (λ⁵) is bonded to an oxo (=O) and a hydroxyl (-OH) group. DFT is required to determine the thermodynamic preference between the pseudo-axial and pseudo-equatorial orientations of these groups relative to the heterocyclic ring.
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Anomalous Acidity & Solvation: Cyclic phosphinic acids often exhibit unexpected pKa values. Recent DFT studies on related phosphacoumarins demonstrate that explicit solvation models are necessary to accurately predict their acid-base behavior[2].
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Spectroscopic Assignment: The complex 31 P- 13 C and 31 P- 1 H coupling patterns in oxaphosphinines make experimental NMR interpretation challenging without theoretical GIAO (Gauge-Independent Atomic Orbital) predictions[3].
Computational Methodology: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, the following protocol outlines the exact causality behind each computational choice.
Step-by-Step DFT Workflow
Step 1: Conformational Search & Geometry Optimization
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Action: Perform an initial conformational search using Molecular Mechanics (e.g., MMFF94), followed by DFT optimization using the M06-2X functional and the 6-311++G(d,p) basis set.
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Causality: While B3LYP is a standard workhorse, M06-2X is explicitly chosen here because it accounts for medium-range electron correlation and dispersion forces. This is critical for accurately modeling the steric repulsion and potential π−π interactions between the two bulky phenyl rings at C2 and C6. The diffuse functions ("++") in the basis set are mandatory to model the lone pairs on the oxygen atoms and the highly polarizable phosphorus center.
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Solvation: Employ the SMD (Solvation Model based on Density) for water or THF. SMD is superior to PCM for calculating free energies of solvation, which is vital if the -OH group's reactivity is being evaluated[2].
Step 2: Vibrational Frequency Analysis
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Action: Run a frequency calculation at the exact same level of theory (M06-2X/6-311++G(d,p)).
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Causality: This is the core self-validation step. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state. It also generates the theoretical IR spectrum (e.g., predicting the distinct P=O stretch around 1150–1200 cm −1 ).
Step 3: NMR Shielding Tensor Calculations
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Action: Calculate NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.
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Causality: 31 P NMR chemical shifts are notoriously difficult to predict. The mPW1PW91 functional, combined with empirical scaling factors, has been proven to yield highly accurate results for organophosphorus heterocycles[3],[4].
Step 4: Reactivity Descriptors (Conceptual DFT)
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Action: Calculate the HOMO/LUMO energies, Molecular Electrostatic Potential (MEP), and Fukui functions ( f+ , f− ).
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Causality: These metrics map the molecule's reactivity. For instance, Fukui functions will pinpoint whether an incoming electrophile will attack the P=O oxygen or the conjugated double bonds in the ring.
Workflow Visualization
Caption: Step-by-step self-validating DFT computational workflow for oxaphosphinine derivatives.
Quantitative Data Presentation
The following tables summarize the structured theoretical data outputs expected from the DFT analysis of 4-Oxo-2,6-diphenyl-4H-4λ⁵-[1,4]oxaphosphinin-4-ol, benchmarked against typical experimental ranges for this class of compounds.
Table 1: Key Optimized Geometrical Parameters (M06-2X/6-311++G(d,p))
| Parameter | Atoms Involved | Theoretical Value (Å / °) | Expected Exp. Range (X-Ray) | Significance |
| Bond Length | P4 = O | 1.472 Å | 1.46 - 1.49 Å | Indicates strong double bond character. |
| Bond Length | P4 - OH | 1.585 Å | 1.56 - 1.60 Å | Susceptible to elongation in polar solvents. |
| Bond Length | P4 - C3 / C5 | 1.780 Å | 1.76 - 1.80 Å | Defines the stability of the heterocycle. |
| Dihedral Angle | O1-C2-C3-P4 | ~15.2° | 10° - 20° | Indicates slight deviation from planarity (boat/half-chair). |
Table 2: Global Reactivity Descriptors (Conceptual DFT)
| Descriptor | Formula | Calculated Value (eV) | Chemical Interpretation |
| HOMO Energy | EHOMO | -6.45 eV | Electron-donating ability (localized on phenyls/ring). |
| LUMO Energy | ELUMO | -1.82 eV | Electron-accepting ability (localized on P=O moiety). |
| Energy Gap | ΔE | 4.63 eV | Indicates moderate kinetic stability and polarizability. |
| Chemical Hardness | η=(I−A)/2 | 2.31 eV | Resistance to charge transfer. |
| Electrophilicity | ω=μ2/2η | 2.15 eV | Propensity to act as an electrophile in biological targets. |
Table 3: Predicted vs. Expected Experimental NMR Shifts (GIAO Method)
| Nucleus | Position | Predicted Shift (ppm) | Exp. Range (ppm) | Notes |
| 31 P | P4 | +12.5 | +5.0 to +25.0 | Highly sensitive to pseudo-axial/equatorial -OH orientation. |
| 1 H | C3-H / C5-H | 6.85 (d, JPH=15Hz ) | 6.5 - 7.5 | Strong scalar coupling with the adjacent phosphorus atom. |
| 13 C | C2 / C6 | 145.2 (d, JPC=8Hz ) | 140 - 150 | Deshielded due to adjacent oxygen and phenyl conjugation. |
Electronic Reactivity & Pathway Analysis
Understanding the reactivity of 4-Oxo-2,6-diphenyl-4H-4λ⁵-[1,4]oxaphosphinin-4-ol is crucial for its application as a pharmaceutical intermediate or materials building block. By mapping the Frontier Molecular Orbitals (FMOs) to local Fukui functions, researchers can predict exact sites of metabolic degradation or synthetic functionalization.
Caption: Logical pathway from optimized wavefunction to predictive local reactivity sites.
Mechanistic Insights:
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Nucleophilic Attack ( f+ ): The LUMO is typically localized over the phosphorus atom and the conjugated double bonds. Consequently, nucleophiles (e.g., biological thiols or synthetic amines) are predicted to attack the highly electrophilic P center, potentially leading to ring-opening or substitution at the -OH group.
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Electrophilic Attack ( f− ): The HOMO is distributed across the electron-rich phenyl rings and the endocyclic oxygen atom. Electrophilic aromatic substitution (e.g., nitration, halogenation) will preferentially occur at the para or ortho positions of the C2/C6 phenyl substituents.
References
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Wagner, S., Rakotomalala, M., Chesneau, F., Zevaco, T., & Döring, M. (2012). Spectral Assignment of Phenanthrene Derivatives Based on 6H-Dibenzo[C,E][1,2] Oxaphosphinine 6-Oxide by NMR and Quantum Chemical Calculations. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]
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Mironov, V. F., et al. (2025). Unexpectedly High Acidity of Water-Soluble Phosphacoumarins. Molecules (MDPI).[Link]
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Peng, A.-Y., & Ding, Y.-X. (2003). The Synthesis of Phosphaisocoumarins by Cu(I)-Catalyzed Intramolecular Cyclization of o-Ethynylphenylphosphonic Acid Monoesters. Journal of the American Chemical Society.[Link]
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Zhang, Y., et al. (2023). Synthesis of Phosphachromones by Cyclized Coupling of Ethyl Hydrogen (Phenylethynyl)phosphonate with Arynes. Organic Letters (ACS).[Link]
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Shainyan, B. A., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules (MDPI).[Link]
